molecular formula C14H16N4O B3128008 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine CAS No. 338772-40-0

5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine

Cat. No. B3128008
CAS RN: 338772-40-0
M. Wt: 256.3 g/mol
InChI Key: HDTFWSMQGOILNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)pyrimidine, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. This pyrimidine derivative has shown promise in various fields of study, including neuroscience and pharmacology. In

Mechanism of Action

5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine acts as an antagonist for the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function and memory. By blocking this receptor, 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine can affect the release of these neurotransmitters and ultimately improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine can improve cognitive function and memory in animal models. It has also been shown to increase the release of dopamine and glutamate in the brain. Additionally, 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has been shown to have anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows for more targeted and precise experiments. However, one limitation is that 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the effects of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine on other neurotransmitter systems and its potential as a therapeutic agent for other cognitive disorders. Finally, new synthesis methods could be developed to improve the yield and purity of 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine for use in scientific research.

Scientific Research Applications

5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has been used in various scientific studies, particularly in the field of neuroscience. It has been shown to act as an antagonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-19-12-10-16-13(11-6-2-3-7-15-11)17-14(12)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTFWSMQGOILNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-(2-pyridinyl)-4-(1-pyrrolidinyl)Pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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